molecular formula C10H20ClNO B8135902 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride

Cat. No.: B8135902
M. Wt: 205.72 g/mol
InChI Key: OHEGWIXCRTZTRJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride is a spirocyclic compound featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The "2,2-dimethyl" substituents on the oxa ring enhance steric bulk and influence lipophilicity, which can affect solubility and biological interactions. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-9(2)3-4-10(12-9)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEGWIXCRTZTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(O1)CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamoylation with Methyl Isocyanate

The 4-ethynyl-4-hydroxypiperidine intermediate reacts with methyl isocyanate in an inert solvent (e.g., benzene or toluene) under argon. Sodium methoxide catalyzes the formation of a 4-carbamoyloxy-4-ethynylpiperidine derivative. For example:

This step typically achieves yields >75% under reflux conditions.

Cyclization Under Acidic Conditions

The carbamoyloxy intermediate undergoes cyclization in the presence of dry hydrogen chloride (HCl) in diisopropyl ether or acetic acid. This forms a 2-imino-1,3-dioxolane hydrohalide salt, which hydrolyzes to yield the spirocyclic oxazolidinone. For dimethyl substitution, the starting piperidine must already incorporate methyl groups at position 2, or methylating agents (e.g., methyl iodide) are introduced post-cyclization.

Base-Mediated Cyclization for Direct Spiro Ring Formation

Alternately, base-catalyzed cyclization bypasses the need for acidic conditions. In US5118687A, sodium methoxide in methanol facilitates the intramolecular cyclization of 4-acetyl-4-carbamoyloxypiperidine derivatives. For 2,2-dimethyl substitution:

Key parameters:

  • Temperature : 40–100°C

  • Solvent : Methanol, ethanol, or dimethylformamide

  • Yield : 70–85% after recrystallization

Post-Synthetic Methylation Strategies

When the spiro core lacks methyl groups, quaternization or alkylation introduces them. For instance, treating 1-oxa-8-aza-spiro[4.5]decane with methyl iodide in ethanol under reflux installs dimethyl groups at position 2. The free base is then converted to the hydrochloride salt via HCl gas saturation in diethyl ether.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYieldKey Challenges
Acidic Cyclization4-Ethynyl-4-hydroxypiperidineHCl/diisopropyl ether79.5%Handling hygroscopic intermediates
Base-Catalyzed4-Acetyl-4-carbamoyloxypiperidineNaOMe/MeOH72.1%Byproduct formation during cyclization
Post-Synthetic Methylation1-Oxa-8-aza-spiro[4.5]decaneCH₃I/EtOH65–70%Regioselectivity of methylation

Hydrochloride Salt Formation

The free base of 2,2-dimethyl-1-oxa-8-aza-spiro[4.5]decane is treated with concentrated HCl in ethanol or diethyl ether. The precipitate is filtered and recrystallized from ethanol/water mixtures, achieving >95% purity.

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost-effective methylating agents (e.g., dimethyl sulfate over methyl iodide) and continuous-flow reactors to enhance cyclization efficiency. Solvent recovery systems for benzene or ethers are critical for economic viability .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride has been studied for its potential therapeutic effects, particularly in treating neurological disorders. Its interaction with neurotransmitter receptors suggests it may modulate neurological functions, influencing pathways associated with mood and anxiety. Preliminary studies indicate its potential as an agonist at specific serotonin receptors, which could be beneficial in managing conditions like depression and anxiety disorders .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for further exploration in the development of new antimicrobial agents .

Chemical Building Block

In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique spiro structure .

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of growth compared to control groups, highlighting its potential as a new antimicrobial agent.

Neuropharmacological Research

Another study focused on the neuropharmacological effects of this compound. It explored its action on serotonin receptors and found that it might influence mood regulation and anxiety levels positively, suggesting further investigation into its therapeutic applications for mental health disorders.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2,2-dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) Key Features
2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane HCl C₁₀H₁₈ClNO 203.71 (calculated) 2,2-dimethyl on oxa ring Not reported Enhanced lipophilicity due to methyl groups; spirocyclic rigidity
1,4-Dioxa-8-azaspiro[4.5]decane HCl (CAS 42899-11-6) C₇H₁₄ClNO₂ 179.64 1,4-dioxa ring (two oxygen atoms) Not reported Higher polarity due to additional oxygen; used as a piperidone ketal
2-Thia-8-azaspiro[4.5]decane HCl (CAS 1909316-85-3) C₈H₁₆ClNS 193.74 Thia (sulfur) substitution for oxa Not reported Sulfur increases electron delocalization; potential for metal coordination
8-Oxa-2-azaspiro[4.5]decane HCl (CAS 1408074-48-5) C₈H₁₄ClNO 191.66 Positional isomer (oxa and aza swapped) Not reported Altered hydrogen-bonding capacity; distinct conformational preferences
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione HCl C₉H₁₄ClNO₃ 219.67 Dione (two ketone groups) on oxa ring Not reported Increased acidity; ketones enable nucleophilic reactions

Notes:

  • The dimethyl substituents in the target compound likely reduce water solubility compared to non-methylated analogs but improve membrane permeability .
  • Sulfur substitution (2-thia analog) increases molecular weight and may alter metabolic stability .
  • Positional isomers (e.g., 8-oxa-2-aza vs. 1-oxa-8-aza) exhibit divergent biological activities due to differences in spatial orientation .

Biological Activity

2,2-Dimethyl-1-oxa-8-aza-spiro[4.5]decane hydrochloride (CAS: 1965310-00-2) is a spiro compound with significant potential in various biological applications. Its unique structural properties contribute to its biological activity, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H20ClNO
  • Molecular Weight : 205.73 g/mol
  • IUPAC Name : 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets in the body. This compound shows potential as a modulator of neurological functions, influencing various pathways associated with neurotransmission .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Pseudomonas putida12

Neuropharmacological Effects

The compound has been studied for its potential effects on the central nervous system (CNS). It may act as an agonist at specific serotonin receptors, which can influence mood and anxiety levels. Preliminary studies suggest that it could be beneficial in treating conditions like depression and anxiety disorders .

Case Studies

  • Study on Antimicrobial Activity :
    • A study conducted on various derivatives of spiro compounds, including this compound, demonstrated significant antibacterial activity against E. coli and P. putida. The results indicated that modifications to the spiro structure could enhance antimicrobial properties .
  • Neuropharmacological Research :
    • In a study evaluating the effects of spiro compounds on serotonin receptors, it was found that certain derivatives exhibited selective agonistic activity at the 5-HT1A receptor. This suggests a potential therapeutic role for this compound in treating mood disorders .

Synthesis and Production

The synthesis of this compound typically involves:

  • Reaction of 2,2-dimethyl-1,3-dioxolane with an amine.
  • Cyclization to form the spiro compound.
  • Addition of hydrochloric acid to yield the hydrochloride salt .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of substituted pyrrolidine precursors. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl, Boc) and HCl-mediated deprotection . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (25–80°C), and stoichiometry of reagents. For example, using 1.5 equivalents of HCl in ethanol at 60°C improves crystallization efficiency .

Q. How can researchers confirm the structural integrity of this spiro compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic signals:
  • Spiro carbon resonance at ~100–110 ppm (13C NMR) .
  • Methyl groups on the spiro center as singlets at δ 1.2–1.5 ppm (1H NMR) .
  • FT-IR : Confirm the presence of N–H stretches (~3300 cm⁻¹ for HCl salts) and C–O–C ether linkages (~1100 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., m/z 205.72 for [M+H]+) .

Q. What are the recommended purity assessment protocols for this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Purity >98% is typical for research-grade material .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values (e.g., C: 58.3%, H: 9.3%, N: 6.8%, Cl: 17.2%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,2-dimethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The dimethyl groups increase steric hindrance, reducing accessibility to the spiro nitrogen. Computational modeling (e.g., DFT at B3LYP/6-31G*) predicts a 15–20% decrease in reaction rates compared to non-methylated analogs. Experimental validation via kinetic studies (e.g., SN2 reactions with methyl iodide in DMF) confirms this trend .

Q. What strategies resolve contradictions in reported melting points (e.g., 170–184°C) for this hydrochloride salt?

  • Methodological Answer : Discrepancies arise from polymorphism or hydrate formation. Use:

  • DSC/TGA : Identify thermal events (e.g., dehydration at ~100°C) .
  • XRPD : Compare diffraction patterns to distinguish crystalline forms .
  • Solvent Recrystallization : Test polar (water) vs. non-polar (hexane) solvents to isolate stable polymorphs .

Q. How can researchers assess the compound’s stability under physiological conditions for drug discovery applications?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours .
  • Light/Oxidation Stability : Expose to UV light (254 nm) and 3% H₂O₂. Degradation products (e.g., N-oxide derivatives) are identified via LC-MS .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., sigma receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6DK1 for sigma-1). Key interactions: spiro nitrogen with Asp126 and methyl groups in hydrophobic pockets .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability .

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